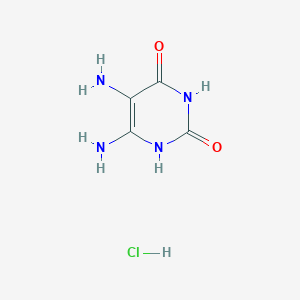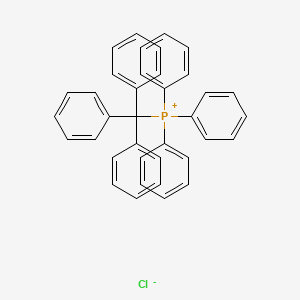
Acétate de lindérène
Vue d'ensemble
Description
L'acétate de linderène est un composé sesquiterpénoïde isolé des racines de Lindera strychnifolia. Il est connu pour ses propriétés bioactives, en particulier comme inhibiteur compétitif de l'endopeptidase prolyle, une enzyme impliquée dans la dégradation des peptides contenant de la proline . Ce composé a suscité un intérêt en raison de ses applications thérapeutiques potentielles, en particulier dans le domaine de la neuroinflammation et du dysfonctionnement cognitif.
Applications De Recherche Scientifique
Linderene acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpenoid synthesis and reactivity.
Biology: Linderene acetate’s inhibitory effect on prolyl endopeptidase makes it a valuable tool for studying enzyme kinetics and protein degradation pathways.
Mécanisme D'action
Target of Action
Linderene acetate, a compound isolated from the root of Lindera strychnifolia, primarily targets Prolyl Endopeptidase (PREP) . PREP is a type of metabolic enzyme/protease that plays a crucial role in the degradation of proline-containing peptides, thereby influencing the activity of various bioactive peptides .
Mode of Action
Linderene acetate acts as a competitive inhibitor against Prolyl Endopeptidase (PREP) . By binding to the active site of PREP, it prevents the enzyme from interacting with its natural substrates, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
It is known that the inhibition of prep can influence various biological processes due to the enzyme’s role in the degradation of proline-containing peptides
Result of Action
Linderene acetate’s inhibition of PREP can lead to various molecular and cellular effects. For instance, it has been found to increase cell viability reduced by amyloid-beta oligomers (AβO), inhibit pro-inflammatory mediators such as nitric oxide (NO), inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2), and downregulate p38 mitogen-activated protein kinase (MAPK) signaling in BV2 cells .
Analyse Biochimique
Biochemical Properties
Linderene acetate plays a significant role in biochemical reactions by inhibiting the activity of prolyl endopeptidase, an enzyme involved in the breakdown of proline-containing peptides. This inhibition can affect various physiological processes, including neuropeptide regulation and cognitive functions. Linderene acetate interacts with prolyl endopeptidase by binding to its active site, thereby preventing the enzyme from cleaving its peptide substrates .
Cellular Effects
Linderene acetate has been shown to exert various effects on different cell types and cellular processes. In neuronal cells, it has neuroprotective effects by reducing glutamate-induced neurotoxicity and promoting the expression of heme oxygenase-1. Additionally, Linderene acetate inhibits pro-inflammatory mediators such as nitric oxide, inducible nitric oxide synthase, and cyclooxygenase-2, thereby reducing neuroinflammation . These effects influence cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cell viability and function.
Molecular Mechanism
The molecular mechanism of Linderene acetate involves its binding interactions with prolyl endopeptidase, leading to enzyme inhibition. This inhibition results in the accumulation of proline-containing peptides, which can modulate various signaling pathways and gene expression. Linderene acetate also downregulates the p38 mitogen-activated protein kinase signaling pathway, which is involved in inflammatory responses . These molecular interactions contribute to its anti-inflammatory and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Linderene acetate have been observed to change over time. The compound is stable when stored at 4°C and protected from light, with a shelf life of up to two years . In in vitro studies, Linderene acetate has shown sustained inhibition of prolyl endopeptidase activity over extended periods. Long-term effects on cellular function include reduced neuroinflammation and improved cognitive function in animal models of Alzheimer’s disease .
Dosage Effects in Animal Models
The effects of Linderene acetate vary with different dosages in animal models. At lower doses, it has been shown to improve cognitive function and reduce neuroinflammation without significant adverse effects. At higher doses, there may be potential toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that optimal dosages need to be carefully determined to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
Linderene acetate is involved in metabolic pathways related to its role as a prolyl endopeptidase inhibitor. It interacts with enzymes such as acyl-CoA short-chain synthetases, which convert acetate to acetyl coenzyme A, a key molecule in energy production and lipid synthesis . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Linderene acetate is transported and distributed through interactions with specific transporters and binding proteins. It is known to accumulate in the cytoplasm and nuclei of various cell types, where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to cross cell membranes and reach intracellular targets.
Subcellular Localization
Linderene acetate is primarily localized in the cytoplasm and nuclei of cells. Its subcellular localization is crucial for its activity, as it needs to interact with prolyl endopeptidase and other biomolecules within these compartments . Post-translational modifications and targeting signals may direct Linderene acetate to specific organelles, enhancing its functional efficacy.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L'acétate de linderène peut être synthétisé par diverses méthodes chimiques. Une approche courante consiste à extraire le composé de Lindera strychnifolia en utilisant des solvants tels que le chloroforme, le dichlorométhane, l'acétate d'éthyle, le diméthylsulfoxyde et l'acétone . Le composé extrait est ensuite purifié pour atteindre un niveau de pureté élevé, généralement supérieur à 99 %.
Méthodes de production industrielle : La production industrielle de l'acétate de linderène implique des processus d'extraction et de purification à grande échelle. Les racines de Lindera strychnifolia sont récoltées et soumises à une extraction par solvant. L'extrait brut est ensuite purifié par des techniques chromatographiques pour isoler l'acétate de linderène. Cette méthode garantit un approvisionnement constant en composé pour la recherche et les applications thérapeutiques potentielles .
Analyse Des Réactions Chimiques
Types de réactions : L'acétate de linderène subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer sa bioactivité.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium et le trioxyde de chrome peuvent être utilisés pour oxyder l'acétate de linderène, conduisant à la formation d'intermédiaires plus réactifs.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés pour réduire l'acétate de linderène, conduisant à la formation de dérivés alcooliques.
Substitution : Des réactions de substitution impliquant des nucléophiles tels que les halogénures et les amines peuvent modifier le groupe acétate, conduisant à la formation de divers dérivés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de l'acétate de linderène. Ces dérivés présentent souvent une bioactivité accrue et présentent un intérêt majeur en chimie médicinale .
4. Applications de la recherche scientifique
L'acétate de linderène a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des sesquiterpénoïdes.
Biologie : L'effet inhibiteur de l'acétate de linderène sur l'endopeptidase prolyle en fait un outil précieux pour étudier la cinétique enzymatique et les voies de dégradation des protéines.
5. Mécanisme d'action
L'acétate de linderène exerce ses effets principalement par l'inhibition de l'endopeptidase prolyle. Cette enzyme est impliquée dans la dégradation des peptides contenant de la proline, qui jouent un rôle crucial dans divers processus physiologiques. En inhibant cette enzyme, l'acétate de linderène peut moduler les niveaux de peptides et influencer les fonctions cellulaires. Le mécanisme d'action du composé implique la liaison au site actif de l'endopeptidase prolyle, empêchant ainsi l'accès du substrat et la scission peptidique subséquente .
Comparaison Avec Des Composés Similaires
L'acétate de linderène est structurellement similaire à d'autres sesquiterpénoïdes tels que la linderène et le linderol. Son groupe acétate unique et son activité inhibitrice contre l'endopeptidase prolyle le distinguent de ces composés .
Composés similaires :
Linderène : Un autre sesquiterpénoïde de Lindera strychnifolia, connu pour ses propriétés anti-inflammatoires.
Linderol : Un composé apparenté présentant des caractéristiques structurelles similaires mais des bioactivités différentes.
La bioactivité distincte de l'acétate de linderène et ses applications thérapeutiques potentielles en font un composé d'intérêt majeur dans divers domaines de recherche.
Propriétés
IUPAC Name |
[(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-8-7-19-13-6-17(4)12-5-11(12)9(2)15(17)16(14(8)13)20-10(3)18/h7,11-12,15-16H,2,5-6H2,1,3-4H3/t11-,12-,15-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLTVELXFUIGLS-FBHBFLDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1635065.png)





![ethyl 7-oxo-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1635087.png)



![4-Chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B1635101.png)
